molecular formula C10H16BNO4S B1522328 3-(Butylsulfonamido)phenylboronic acid CAS No. 1072945-65-3

3-(Butylsulfonamido)phenylboronic acid

Cat. No. B1522328
M. Wt: 257.12 g/mol
InChI Key: UBLUCZZOOILMOJ-UHFFFAOYSA-N
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Description

3-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.12 . It is commonly used in organic synthesis .


Molecular Structure Analysis

The InChI code for 3-(Butylsulfonamido)phenylboronic acid is 1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 . This indicates that the compound has a butylsulfonyl group attached to an amino group, which is in turn attached to a phenylboronic acid group .

Scientific Research Applications

Application in the Field of Material Science and Chemistry

  • Specific Scientific Field: Material Science and Chemistry .
  • Summary of the Application: 3-(Butylsulfonamido)phenylboronic acid is used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are used for the enrichment of cis-diol containing molecules .
  • Methods of Application or Experimental Procedures: The phenylboronic acid (PBA)-functionalized polymers are synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . The physical features of all the polymers are characterized in detail .
  • Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . Binding kinetics measurement demonstrated that such PBA-MBAA particles required a long time (30 min) to reach the adsorption equilibrium due to their microporous structure . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

Application in Fluorescence Imaging and Tumor Therapy

  • Specific Scientific Field: Biomedical Engineering .
  • Summary of the Application: 3-(Butylsulfonamido)phenylboronic acid is used in the synthesis of phenylboronic acid (PBA)-based functional chemical materials. These materials are used for fluorescence imaging and tumor therapy .
  • Methods of Application or Experimental Procedures: PBA-based functional chemical materials are synthesized and modified to bind with sialic acid (SA) on the surface of cancer cells. This enhances the cancer cell imaging and tumor treatment effect .
  • Results or Outcomes: The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .

Application in Diabetes Treatment and Wound Healing

  • Specific Scientific Field: Biomedical Engineering .
  • Summary of the Application: 3-(Butylsulfonamido)phenylboronic acid is used in the synthesis of glucose-sensitive polymers. These polymers are used for self-regulated insulin release in the treatment of diabetes and also function as a diagnostic agent .
  • Methods of Application or Experimental Procedures: The glucose-sensitive polymers are synthesized using 3-(Butylsulfonamido)phenylboronic acid. These polymers are then used for self-regulated insulin release .
  • Results or Outcomes: The use of these conjugates has been noteworthy in wound healing and tumor targeting .

Safety And Hazards

3-(Butylsulfonamido)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Relevant Papers A structure-based approach for the identification of novel phenylboronic acids as serine-β-lactamase inhibitors has been published . This paper discusses the screening of a library of approximately 1400 boronic acids as potential AmpC β-lactamase inhibitors . Six of the most promising candidates were evaluated in biochemical assays, leading to the identification of potent inhibitors of clinically relevant β-lactamases like AmpC, KPC-2, and CTX-M-15 .

properties

IUPAC Name

[3-(butylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLUCZZOOILMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674468
Record name {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butylsulfonamido)phenylboronic acid

CAS RN

1072945-65-3
Record name {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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